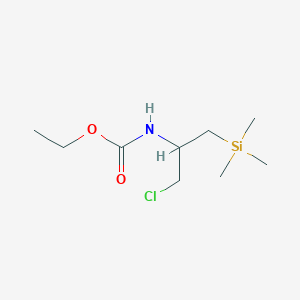

Ethyl (1-chloro-3-(trimethylsilyl)propan-2-yl)carbamate

Description

Ethyl (1-chloro-3-(trimethylsilyl)propan-2-yl)carbamate is a carbamate derivative characterized by a unique combination of functional groups: an ethyl carbamate backbone, a chloro substituent at the 1-position, and a trimethylsilyl (TMS) group at the 3-position of the propan-2-yl chain.

Properties

CAS No. |

91936-04-8 |

|---|---|

Molecular Formula |

C9H20ClNO2Si |

Molecular Weight |

237.80 g/mol |

IUPAC Name |

ethyl N-(1-chloro-3-trimethylsilylpropan-2-yl)carbamate |

InChI |

InChI=1S/C9H20ClNO2Si/c1-5-13-9(12)11-8(6-10)7-14(2,3)4/h8H,5-7H2,1-4H3,(H,11,12) |

InChI Key |

WHZIDKJQYYNHIU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC(C[Si](C)(C)C)CCl |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl (1-chloro-3-(trimethylsilyl)propan-2-yl)carbamate involves several steps. One common method includes the reaction of ethyl carbamate with 1-chloro-3-(trimethylsilyl)propan-2-yl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl (1-chloro-3-(trimethylsilyl)propan-2-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used. For example, oxidation with strong oxidizing agents can lead to the formation of corresponding oxides.

Scientific Research Applications

Ethyl (1-chloro-3-(trimethylsilyl)propan-2-yl)carbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the field of organic synthesis.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of Ethyl (1-chloro-3-(trimethylsilyl)propan-2-yl)carbamate involves its interaction with specific molecular targets. The trimethylsilyl group can act as a protecting group, temporarily modifying the reactivity of certain functional groups in a molecule. This allows for selective reactions to occur at other sites within the molecule. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Trimethylsilyl-Containing Carbamates and Carbonates

Key Compounds :

- 4-Nitrophenyl (2-(trimethylsilyl)ethyl) carbonate (1a)

- 2-(Trimethylsilyl)ethyl (4-nitrophenyl) carbamate (1b)

Structural Differences :

- The target compound features a chloro-TMS-propan-2-yl chain, whereas 1a and 1b have TMS-ethyl groups attached to carbonate or carbamate cores.

- The leaving groups differ: 1a/1b utilize 4-nitrophenyl, while the target compound employs an ethyl group.

Reactivity :

Solubility :

Simple Ethyl Carbamates

Key Compounds :

- Ethyl carbamate (urethane)

- Vinyl carbamate

Structural Differences :

- Ethyl carbamate lacks the chloro and TMS substituents, while vinyl carbamate replaces the ethyl group with a vinyl moiety.

Toxicity and Carcinogenicity:

- Ethyl carbamate is a known carcinogen, inducing tumors in multiple organs (e.g., liver, lung) .

- Vinyl carbamate exhibits significantly higher carcinogenic potency due to its electrophilic vinyl group, which forms DNA adducts more readily .

Metabolism :

- Ethyl carbamate is metabolized via cytochrome P450 to carcinogenic intermediates, whereas vinyl carbamate undergoes rapid epoxidation . The bulky TMS group in the target compound could hinder enzymatic degradation, increasing its half-life in biological systems.

Agricultural Carbamate Derivatives

Key Compounds :

- Chlorpropham (1-methylethyl (3-chlorophenyl)carbamate)

Structural Differences :

- Chlorpropham has a chlorophenyl group attached to the carbamate, whereas the target compound features a chloro-TMS-propan-2-yl chain.

Physicochemical Properties :

- Chlorpropham’s chlorophenyl group enhances lipophilicity, aiding membrane penetration. The TMS group in the target compound may further increase hydrophobicity, impacting bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.